molecular formula C17H26N2O2 B3179166 tert-Butyl benzyl(piperidin-4-yl)carbamate CAS No. 934695-78-0

tert-Butyl benzyl(piperidin-4-yl)carbamate

Cat. No.: B3179166
CAS No.: 934695-78-0
M. Wt: 290.4 g/mol
InChI Key: VPTUTEIQMQFSBU-UHFFFAOYSA-N
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Description

Tert-Butyl benzyl(piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl benzyl(piperidin-4-yl)carbamate is 290.199428076 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl benzyl(piperidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl benzyl(piperidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-benzyl-N-piperidin-4-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19(15-9-11-18-12-10-15)13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTUTEIQMQFSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677319
Record name tert-Butyl benzyl(piperidin-4-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934695-78-0
Record name tert-Butyl benzyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

stability of tert-Butyl benzyl(piperidin-4-yl)carbamate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the stability profile of tert-Butyl benzyl(piperidin-4-yl)carbamate . The content is structured to assist researchers in handling, storing, and chemically manipulating this scaffold during drug development.

Executive Summary & Structural Disambiguation

Compound: tert-Butyl benzyl(piperidin-4-yl)carbamate Core Function: Bi-functional secondary amine scaffold used as a linker in medicinal chemistry (e.g., PROTACs, GPCR ligands).

Structural Definition & Nomenclature Criticality

Before assessing stability, the exact connectivity must be defined, as "benzyl" placement alters reactivity. This guide addresses the IUPAC-consistent structure derived from the name:

  • Structure A (N,N-Disubstituted Carbamate): tert-Butyl N-benzyl-N-(piperidin-4-yl) carbamate.

    • Core: A tertiary carbamate bearing a benzyl group and a piperidinyl ring.[1][2]

    • Reactivity: The piperidine nitrogen is a secondary amine (highly nucleophilic).

    • Note: This is the focus of this guide based on the specific syntax provided.

  • Structure B (Common Isomer): tert-Butyl (1-benzylpiperidin-4-yl)carbamate.[3][4]

    • Core: A secondary carbamate (Boc-NH-) on the 4-position; Benzyl is on the piperidine nitrogen.

    • Reactivity: The piperidine nitrogen is a tertiary amine (less reactive).

Stability Verdict: The molecule exhibits high stability under basic and nucleophilic conditions but is critically labile to strong acids and susceptible to atmospheric degradation (CO₂ absorption) if the secondary amine is free.

Functional Group Stability Analysis

The stability of this molecule is governed by three competing functional moieties: the Boc-carbamate , the Benzyl group , and the Piperidine secondary amine .

Table 1: Stability Matrix under Standard Laboratory Conditions
ConditionStability RatingMechanism of Degradation / Interaction
Aqueous Acid (pH < 2) Unstable Acid-catalyzed hydrolysis of Boc group (

pathway).
Weak Acid (pH 4-6) Metastable Slow hydrolysis over days; stable for short workups.
Aqueous Base (pH > 10) Stable Carbamate resists hydrolysis; amine remains deprotonated.
Nucleophiles (Amines) Stable Boc is resistant to nucleophilic attack (unlike esters).[5]
Thermal (> 150°C) Unstable Thermal elimination to isocyanate + isobutylene.
Oxidative (Peroxides) Unstable Secondary amine oxidizes to N-oxide or hydroxylamine.
Atmospheric (Air/CO₂) Sensitive Free secondary amine absorbs CO₂ to form carbamic acid salts.
Hydrogenolysis (H₂/Pd) Unstable Benzyl group cleavage (C-N bond hydrogenolysis).

Deep Dive: Acidic Instability (Boc Deprotection)

The tert-butyl carbamate (Boc) moiety is the "safety fuse" of this molecule. It is designed to be stable until exposed to strong Bronsted or Lewis acids.

Mechanistic Insight

In the presence of strong acid (TFA, HCl), the carbonyl oxygen is protonated.[6] The tert-butyl cation acts as a superior leaving group, fragmenting the molecule into the free amine, CO₂, and isobutylene.

  • Critical Handling Note: If the piperidine nitrogen is free (Structure A), it will protonate first (forming a salt), but this does not trigger degradation. The degradation is specific to the carbamate oxygen protonation.

DOT Diagram: Acidic Degradation Pathway

BocDegradation Start Boc-Benzyl-Carbamate Protonation Protonated Intermediate (R-NH-C(=OH+)-O-tBu) Start->Protonation + H+ (TFA/HCl) Fragment Fragmentation (tBu+ Cation Release) Protonation->Fragment Rate Limiting Step Products Free Amine + CO2 + Isobutylene Fragment->Products -CO2 tBu t-Butyl Cation Fragment->tBu tBu->Start Re-alkylation (Side Rxn) Trapped Trapped t-Butyl (Prevents Alkylation) tBu->Trapped + Scavenger Scavenger Scavenger (Silane/Water)

Caption: Acid-catalyzed cleavage mechanism showing the critical role of scavengers in preventing side-reactions.

Atmospheric & Storage Stability (The "Hidden" Risk)

Unlike fully protected intermediates, tert-butyl benzyl(piperidin-4-yl)carbamate (Structure A) possesses a free secondary amine on the piperidine ring.

The CO₂ Trap

Secondary amines are potent nucleophiles that react with atmospheric CO₂ to form carbamic acids, which then complex with another equivalent of amine to form carbamate salts .

  • Observation: The oil/solid turns into a sticky gum or white crust upon prolonged air exposure.

  • Reversibility: This is often reversible by acid washing or heating, but it complicates stoichiometry calculations.

Protocol: Validated Storage Conditions
  • Container: Amber glass vial with a Teflon-lined cap.

  • Headspace: Purged with Argon or Nitrogen (essential).

  • Temperature: 2–8°C (Refrigerator).

    • Why? Reduces the rate of oxidative degradation and thermal elimination.

  • Desiccant: Store secondary container with silica gel to prevent hygroscopic water absorption, which accelerates hydrolysis.

Experimental Protocols

Protocol A: Controlled Boc-Deprotection (Acidic)

Use this to remove the Boc group while retaining the Benzyl group.

  • Dissolution: Dissolve 1.0 eq of the carbamate in DCM (0.1 M concentration).

  • Scavenger Addition: Add 2.0 eq of Triethylsilane (Et₃SiH) .

    • Expert Insight: The scavenger is mandatory to prevent the generated tert-butyl cation from alkylating the electron-rich benzyl ring or the free piperidine nitrogen [1].

  • Acid Introduction: Add TFA dropwise at 0°C until a 1:1 v/v ratio (DCM:TFA) is reached.

  • Monitoring: Warm to RT. Monitor by LC-MS (loss of M+100 mass or M+56 fragment). Reaction typically completes in 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: The product is the TFA salt of the benzyl-amine.

Protocol B: Controlled Debenzylation (Hydrogenolysis)

Use this to remove the Benzyl group while retaining the Boc group.

  • Catalyst: Use 10 wt% Pd(OH)₂/C (Pearlman's Catalyst). It is often superior to Pd/C for hindered amines.

  • Solvent: Methanol or Ethanol (0.05 M).

  • Additive: Add 1.0 eq of Acetic Acid.

    • Expert Insight: Protonation of the amine facilitates the C-N bond cleavage and prevents catalyst poisoning by the free amine [2].

  • Conditions: Hydrogen atmosphere (balloon pressure, ~1 atm) at RT for 4–16 hours.

  • Filtration: Filter through Celite® under Argon flow.

    • Safety: Dry Pd catalysts are pyrophoric. Keep wet with solvent.

Thermal Stability & Analysis

Boc-carbamates generally decompose thermally between 150°C and 180°C. However, the presence of the benzyl group and the piperidine ring can lower this threshold.

Graphviz: Thermal Stability Thresholds

ThermalStability cluster_0 Safe Zone cluster_1 Danger Zone cluster_2 Decomposition Zone T1 T1 T2 40°C - 80°C Standard Reaction Heating T1->T2 T3 80°C - 120°C Reflux (Toluene/DMF) Risk of partial Boc elimination T2->T3 T4 T4 T3->T4

Caption: Thermal operating windows. Avoid temperatures >80°C for prolonged periods to maintain Boc integrity.

References

  • Lundt, B. F., et al. "Selective removal of the tert-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978. (Discusses scavenger necessity).

  • Kocienski, P. J.Protecting Groups. 3rd Edition, Thieme, 2005.
  • Agami, C., & Couty, F. "The reactivity of the N-Boc protecting group: an under-rated feature." Tetrahedron, 2002.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (Standard protocols for Boc/Bn removal).
  • Common Organic Chemistry. "Boc Deprotection Mechanism (HCl/TFA)."

Sources

A Guide to the Strategic Role of the Benzyl Group in tert-Butyl benzyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, piperidine scaffolds are ubiquitous, forming the core of numerous therapeutic agents.[1][2] The synthesis of complex molecules incorporating this motif necessitates a sophisticated use of protecting groups to orchestrate selective chemical transformations. This technical guide delves into the specific role of the benzyl (Bn) group in the key synthetic intermediate, tert-Butyl benzyl(piperidin-4-yl)carbamate. We will explore its function as a robust, yet selectively removable, protecting group for the piperidine nitrogen. The central theme is its orthogonal relationship with the acid-labile tert-butyloxycarbonyl (Boc) group, which protects the exocyclic amine. This dual-protection strategy provides chemists with precise control, allowing for the sequential modification of two distinct nitrogen atoms within the same molecule. This guide will provide an in-depth analysis of the chemical principles, deprotection methodologies, and field-proven experimental protocols relevant to the strategic cleavage of the N-benzyl group, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile synthetic tool.

The Strategic Imperative for Dual Amine Protection

The piperidine ring is a privileged structure in drug discovery, prized for its ability to form a three-dimensional framework that facilitates precise interactions with biological targets.[1] However, the inherent nucleophilicity and basicity of its secondary amine can interfere with many synthetic transformations. Likewise, the primary amine at the C4 position requires masking to direct reactions to other parts of a molecule. The compound tert-Butyl benzyl(piperidin-4-yl)carbamate is an elegant solution, employing two distinct protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group.

The power of this arrangement lies in the concept of orthogonal protection , which allows for the selective removal of one protecting group under conditions that leave the other intact.[3] This strategy is a cornerstone of multi-step organic synthesis, preventing a cascade of unintended side reactions and enabling a controlled, stepwise construction of complex molecular architectures.[4]

G

The Benzyl Group: A Robust Guardian of the Piperidine Nitrogen

The benzyl group is a popular choice for protecting amines due to its impressive stability across a wide range of chemical environments.[5] It is resilient to acidic and basic conditions, as well as to many nucleophiles and oxidizing/reducing agents, making it a reliable protector during various synthetic operations.[5][6][7]

2.1. Why the Benzyl Group? Causality in Protecting Group Selection

The selection of the benzyl group is not arbitrary. Its robustness is key. While the Boc group on the exocyclic amine is designed to be easily removed with acid, the N-benzyl group on the piperidine ring must withstand these exact conditions to enable orthogonal chemistry.[4] Furthermore, its removal via catalytic hydrogenolysis is exceptionally clean, typically yielding only the deprotected amine and toluene, a volatile and easily removed byproduct.[7] This high-yield, clean conversion is a significant advantage in multi-step syntheses where purification can be a major challenge.

2.2. Installation of the N-Benzyl Group

The N-benzyl group is typically introduced via one of two primary methods:

  • N-Alkylation: Reaction of the parent piperidine with a benzyl halide (e.g., benzyl bromide) in the presence of a base.[8]

  • Reductive Amination: A two-step, one-pot reaction involving the condensation of the piperidine with benzaldehyde to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][8]

The Art of Debenzylation: Methodologies and Mechanisms

The selective cleavage of the N-C bond in an N-benzyl amine is the critical step that liberates the piperidine nitrogen for subsequent reactions. Catalytic hydrogenolysis is the most prevalent and effective method for this transformation.[7][9]

3.1. Catalytic Hydrogenolysis: The Gold Standard

This method involves the cleavage of the benzylic C-N bond by molecular hydrogen, activated on the surface of a heterogeneous metal catalyst.[7]

Mechanism: The reaction occurs on the catalyst surface, typically palladium on carbon (Pd/C). Both the N-benzyl amine and hydrogen gas adsorb onto the palladium surface. The H-H bond is cleaved to form palladium hydride species. These active hydrogen species then attack the adsorbed C-N bond at the benzylic position, leading to its cleavage and the formation of the free amine and toluene, which subsequently desorb from the surface.[7]

G cluster_adsorption 1. Adsorption cluster_activation 2. H₂ Activation cluster_cleavage 3. C-N Cleavage cluster_desorption 4. Desorption Pd_Surface Palladium Catalyst Surface PdH Pd-H Species Pd_Surface->PdH Substrate R₂N-CH₂Ph Substrate->Pd_Surface H2 H₂ H2->Pd_Surface Cleavage R₂N-H + Ph-CH₃ PdH->Cleavage Products Products Desorb Cleavage->Products

3.2. Hydrogen Sources: Practical Alternatives to Hydrogen Gas

While hydrogen gas is the classic reagent, its flammable nature and the need for specialized pressure equipment have driven the adoption of safer alternatives. Catalytic Transfer Hydrogenation (CTH) generates hydrogen in situ from a donor molecule, offering a highly effective and operationally simpler method.[10]

Common hydrogen donors include:

  • Ammonium Formate (HCOONH₄): A highly effective and widely used donor that decomposes on the catalyst surface to H₂, CO₂, and NH₃. It is often used under neutral, refluxing conditions.[10][11]

  • Formic Acid (HCOOH): Another effective donor, though its acidic nature may not be suitable for all substrates.[12]

  • 1,4-Cyclohexadiene or Cyclohexene: These donors are converted to the stable aromatic benzene during the reaction.[5]

CTH avoids the hazards of compressed hydrogen gas and can often be performed with standard laboratory glassware at atmospheric pressure.[10]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, representing common and reliable methods for the debenzylation of tert-Butyl benzyl(piperidin-4-yl)carbamate and related structures.

4.1. Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation (CTH)

This protocol is favored for its safety and simplicity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-benzyl protected substrate (1.0 mmol).

    • Dissolve the substrate in a suitable solvent, typically methanol or ethanol (10-20 mL).[7]

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading can range from 10-20% by weight of the substrate.[11] For substrates prone to catalyst poisoning, a higher loading may be required.

    • Add ammonium formate (typically 5-10 equivalents) to the stirred suspension.[11]

  • Execution:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with ninhydrin to visualize the appearance of the free amine. Reactions are often complete within 1-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. The Celite pad should be handled carefully while wet to prevent the pyrophoric catalyst from igniting upon drying in air.[13]

    • Wash the Celite pad thoroughly with the reaction solvent (e.g., methanol).

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • The resulting crude product can then be purified by standard methods, such as silica gel chromatography, if necessary.

4.2. Protocol 2: Debenzylation using Hydrogen Gas (Balloon Pressure)

This is a classic method suitable for laboratories equipped to handle hydrogen gas.

  • Reaction Setup:

    • Dissolve the N-benzyl protected substrate (1.0 mmol) in methanol or ethanol (10-20 mL) in a round-bottom flask with a stir bar.

    • Carefully add 10% Pd/C catalyst (10-20 mol% Pd).[7]

    • Seal the flask with a three-way stopcock or septum.

  • Execution:

    • Purge the reaction vessel by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

    • Finally, apply a vacuum and backfill with hydrogen gas from a balloon.[13]

    • Stir the reaction vigorously at room temperature under the hydrogen atmosphere (balloon pressure). Vigorous stirring is critical to ensure good mixing of the gas, liquid, and solid phases.[14]

    • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Workup and Purification:

    • Carefully purge the flask with an inert gas to remove all hydrogen.

    • Follow the same workup and purification procedure as described in Protocol 1 (filtration through Celite®, concentration, and purification).

G Start Start Setup 1. Reaction Setup (Substrate, Solvent, Catalyst) Start->Setup Hydrogenation 2. Hydrogenation (CTH or H₂ Gas) Setup->Hydrogenation Monitor 3. Monitor Progress (TLC) Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Workup 4. Reaction Workup (Filter through Celite®) Monitor->Workup Complete Purify 5. Concentration & Purification Workup->Purify End End Product Purify->End

Comparative Analysis and Troubleshooting

The choice of debenzylation method often depends on available equipment, safety considerations, and the nature of the substrate.

ParameterCatalytic Hydrogenation (H₂ Gas)Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source Compressed H₂ gasIn situ from donor (e.g., HCOONH₄)[10]
Equipment Pressure vessel or balloon setupStandard reflux apparatus
Safety Requires handling of flammable H₂ gasAvoids compressed H₂; donors may have own hazards
Byproducts Toluene onlyToluene + byproducts from donor (e.g., CO₂, NH₃)
Common Issues Incomplete reaction due to poor mixing or catalyst deactivationIntroduction of donor may complicate purification
Best For Scalable, well-established reactionsBench-scale synthesis, enhanced safety protocols

Troubleshooting Insights:

  • Stalled Reactions: The most common cause is catalyst deactivation or "poisoning." Free amines, both substrate and product, can coordinate to the palladium surface and inhibit its activity.[14][15] In some cases, performing the reaction in a slightly acidic solution (e.g., with acetic acid or HCl in ethanol) can prevent this by protonating the amines, though this is incompatible with the acid-labile Boc group in our target molecule.[14]

  • Catalyst Choice: While 10% Pd/C is standard, Pearlman's catalyst (Pd(OH)₂/C) is often more effective for stubborn debenzylations and is less prone to causing over-reduction.[7]

  • Solvent Effects: Alcoholic solvents like methanol and ethanol are preferred as they facilitate the reaction.[7] However, in some cases, they can lead to minor N-alkylation side products.

Conclusion

The benzyl group in tert-Butyl benzyl(piperidin-4-yl)carbamate serves as a strategically vital protecting group for the endocyclic piperidine nitrogen. Its defining feature is its robustness and its ability to be selectively removed via catalytic hydrogenolysis, leaving the acid-labile Boc group untouched. This orthogonal relationship is fundamental to the utility of this intermediate in complex, multi-step synthetic campaigns aimed at novel drug candidates. An understanding of the underlying mechanisms of hydrogenolysis, coupled with mastery of practical and safe experimental protocols such as Catalytic Transfer Hydrogenation, empowers researchers to efficiently and selectively unmask the piperidine nitrogen, paving the way for further molecular elaboration.

References

  • Benchchem. (2025).
  • Fujita, M., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Wikipedia. (n.d.). Benzyl group. Wikipedia. [Link]

  • RSC Publishing. (n.d.). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. [Link]

  • BIOSYNCE. (n.d.). Tert-Butyl (1-benzylpiperidin-4-yl)carbamate CAS 73889-19-7. BIOSYNCE. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Sciencemadness. [Link]

  • Fujita, M., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications. [Link]

  • Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst. ACS Medicinal Chemistry Letters. [Link]

  • Benchchem. (2025).
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
  • SIOC. (n.d.). Progress of N-Benzyl Removal. SIOC. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • Chem-Space. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Chem-Space. [Link]

  • Benchchem. (2025). Application Notes and Protocols: Orthogonal Deprotection Strategy Using Boc and Benzyl Groups. Benchchem.
  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Benchchem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
  • University of Bristol. (n.d.). Protecting Groups. University of Bristol, School of Chemistry.
  • Coleman, R. S., & Carpenter, A. J. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. Request PDF. [Link]

  • ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

Sources

Methodological & Application

Derivatization of the Piperidine Nitrogen in tert-Butyl benzyl(piperidin-4-yl)carbamate: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This comprehensive guide details the strategic derivatization of the piperidine nitrogen within tert-Butyl benzyl(piperidin-4-yl)carbamate. This compound serves as a critical building block in medicinal chemistry, with the piperidine nitrogen offering a prime site for modification to modulate pharmacokinetic and pharmacodynamic properties.[1] This document provides in-depth protocols and theoretical justifications for several key synthetic transformations, including N-alkylation, N-acylation, and N-arylation, tailored for researchers and professionals in drug development.

Introduction

The piperidine scaffold is a privileged structure in pharmaceutical sciences, present in a vast array of approved drugs and clinical candidates.[2] Its conformational flexibility and ability to engage in key interactions with biological targets make it a cornerstone of modern drug design. tert-Butyl benzyl(piperidin-4-yl)carbamate is a particularly valuable intermediate, featuring a Boc-protected amine at the 4-position and a benzyl group on the carbamate nitrogen, leaving the piperidine nitrogen as a reactive handle for diversification.[1][3] Derivatization at this site allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's properties to optimize efficacy, selectivity, and metabolic stability. This guide provides detailed, field-proven protocols for the most common and impactful derivatizations of this versatile scaffold.

PART 1: Core Synthetic Strategies & Protocols

This section outlines the primary methods for modifying the piperidine nitrogen of tert-Butyl benzyl(piperidin-4-yl)carbamate. Each protocol is designed to be self-validating, with clear steps and explanations for experimental choices.

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile method for introducing alkyl substituents onto a secondary amine. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[4][5] This two-step, one-pot procedure is favored for its operational simplicity and broad substrate scope.

Mechanism Insight: The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal. This intermediate then dehydrates to form a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion without affecting the starting carbonyl compound.[6]

Experimental Protocol: Synthesis of tert-Butyl benzyl(1-isopropylpiperidin-4-yl)carbamate

Materials:

  • tert-Butyl benzyl(piperidin-4-yl)carbamate

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of tert-Butyl benzyl(piperidin-4-yl)carbamate (1.0 eq) in anhydrous DCM at room temperature, add acetone (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., gradient of ethyl acetate in hexanes) to afford the pure N-isopropyl derivative.

Data Presentation: Reductive Amination

ReagentMolar Eq.Purpose
tert-Butyl benzyl(piperidin-4-yl)carbamate1.0Starting material
Acetone1.2Alkyl source (forms iminium)
Sodium triacetoxyborohydride1.5Reducing agent
Dichloromethane-Solvent

Visualization of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Start Dissolve Substrate in DCM Add_Acetone Add Acetone Start->Add_Acetone Iminium_Formation Iminium Ion Formation (30 min, RT) Add_Acetone->Iminium_Formation Add_STAB Add STAB Iminium_Formation->Add_STAB Reduction Reduction (12-16 h, RT) Add_STAB->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for N-alkylation via reductive amination.

N-Acylation

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This transformation is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base.[8] The resulting amides are generally more stable and less basic than the parent amine.

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides, the chloride ion is expelled as a leaving group. A base, such as triethylamine or diisopropylethylamine (DIPEA), is used to neutralize the HCl byproduct, driving the reaction to completion. For less nucleophilic amines, Lewis acids can be used to catalyze the reaction.[9]

Experimental Protocol: Synthesis of tert-Butyl benzyl(1-acetylpiperidin-4-yl)carbamate

Materials:

  • tert-Butyl benzyl(piperidin-4-yl)carbamate

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve tert-Butyl benzyl(piperidin-4-yl)carbamate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., gradient of ethyl acetate in hexanes) to yield the pure N-acetylated product.[8]

Data Presentation: N-Acylation

ReagentMolar Eq.Purpose
tert-Butyl benzyl(piperidin-4-yl)carbamate1.0Starting material
Acetyl chloride1.2Acylating agent
Triethylamine1.5Base (HCl scavenger)
Dichloromethane-Solvent

Visualization of the N-Acylation Mechanism

Caption: Mechanism of N-acylation with an acyl chloride.

N-Arylation using Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This method allows for the direct arylation of the piperidine nitrogen with a wide range of aryl halides and triflates, providing access to a diverse array of N-aryl piperidines.[12]

Mechanism Insight: The catalytic cycle is believed to involve: 1) Oxidative addition of the palladium(0) catalyst to the aryl halide to form a palladium(II) species. 2) Coordination of the piperidine to the palladium center. 3) Deprotonation of the coordinated amine by a base to form a palladium amido complex. 4) Reductive elimination from the palladium(II) complex to form the C-N bond and regenerate the palladium(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the success of the reaction.[13]

Experimental Protocol: Synthesis of tert-Butyl benzyl(1-phenylpiperidin-4-yl)carbamate

Materials:

  • tert-Butyl benzyl(piperidin-4-yl)carbamate

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add tert-Butyl benzyl(piperidin-4-yl)carbamate (1.0 eq) and anhydrous, degassed toluene.

  • Add bromobenzene (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the N-phenylated product.

Data Presentation: Buchwald-Hartwig N-Arylation

ReagentMolar Eq.Purpose
tert-Butyl benzyl(piperidin-4-yl)carbamate1.0Starting material
Bromobenzene1.2Aryl source
Pd₂(dba)₃0.02Palladium catalyst precursor
XPhos0.04Ligand
Sodium tert-butoxide1.4Base
Toluene-Solvent

PART 2: Analytical Characterization and Quality Control

Rigorous analytical monitoring is essential to ensure the successful derivatization and purity of the final compounds.[7]

Technique Comparison

TechniquePrincipleApplicationAdvantagesDisadvantages
TLC Differential partitioningRapid reaction monitoringSimple, fast, low-costLimited quantitative accuracy[7]
LC-MS Chromatographic separation and mass analysisQuantitative analysis, impurity profilingHigh sensitivity and specificityHigher cost and complexity
NMR Nuclear magnetic resonanceStructural elucidation, purity assessmentUnambiguous structure determinationRequires higher sample concentration
FTIR Infrared absorptionFunctional group analysisFast, non-destructiveLimited structural information

Visualization of the Analytical Workflow

Analytical_Workflow cluster_monitoring In-Process Monitoring cluster_final_qc Final Product QC Reaction_Mixture Reaction Mixture Aliquot TLC TLC Analysis Reaction_Mixture->TLC LCMS_Monitoring LC-MS Analysis Reaction_Mixture->LCMS_Monitoring Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR_Analysis HRMS_Analysis High-Resolution MS Purified_Product->HRMS_Analysis Purity_Analysis HPLC/UPLC Purity Purified_Product->Purity_Analysis

Caption: Analytical workflow for reaction monitoring and QC.

Conclusion

The derivatization of the piperidine nitrogen in tert-Butyl benzyl(piperidin-4-yl)carbamate is a cornerstone of synthetic strategies aimed at developing novel therapeutics. The protocols for N-alkylation, N-acylation, and N-arylation detailed in this guide provide robust and versatile methods for accessing a wide range of analogs. By understanding the underlying mechanisms and employing rigorous analytical oversight, researchers can effectively leverage this key building block to advance their drug discovery programs.

References

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Doneanu, A. et al. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of Analytical Methods in Chemistry, 2016. [Link]

  • Li, Y. et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619, 2022. [Link]

  • Matassini, C. et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry, 16(1), 37-59, 2012. [Link]

  • ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. [Link]

  • Vice, S. et al. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492, 2001. [Link]

  • Suzuki, S. et al. Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Journal of the Mass Spectrometry Society of Japan, 49(4), 191-196, 2001. [Link]

  • Royal Society of Chemistry. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • Yang, J. W. et al. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 103, 2007. [Link]

  • Lasota, J. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(11), 1163, 2021. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Synple Chem. Available Synple Chem Reagent Cartridges. [Link]

  • The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]

  • ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

  • Contente, M. L. et al. One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Angewandte Chemie International Edition, 59(41), 18156-18160, 2020. [Link]

  • Semantic Scholar. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]

  • Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • National Institutes of Health. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. [Link]

  • ResearchGate. N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. [Link]

  • Google Patents.
  • ResearchGate. Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. [Link]

  • Organic Syntheses. PREPARATION OF N-(HYDROXYMETHYL)BENZYL CARBAMATE AND N-(ISOPROPOXYMETHYL)BENZYL CARBAMATE. [Link]

  • PubChem. tert-Butyl n-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate. [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • National Institutes of Health. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. [Link]

  • Mokhtary, M. & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189, 2024. [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. [Link]

  • National Institutes of Health. tert-Butyl N-benzyl-N-[4-(4-fluorobenzoylmethyl)-2-pyridyl]carbamate. [Link]

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Application Notes & Protocols for the Large-Scale Synthesis of tert-Butyl (1-benzylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed guide for the large-scale synthesis of tert-Butyl (1-benzylpiperidin-4-yl)carbamate, a critical intermediate in the development of various pharmaceutical agents. We present an in-depth analysis of viable synthetic strategies, with a primary focus on a robust and scalable reductive amination protocol. This guide explains the chemical principles behind procedural choices, offers a step-by-step methodology optimized for industrial application, and addresses key considerations for process safety, optimization, and quality control. The protocols and insights are designed for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: Strategic Importance of a Key Intermediate

tert-Butyl (1-benzylpiperidin-4-yl)carbamate (CAS No. 73889-19-7) is a pivotal molecular building block in medicinal chemistry and pharmaceutical manufacturing.[1] Its structure combines a piperidine core, a protective benzyl group on the ring nitrogen, and a Boc-protected amine at the 4-position. This arrangement makes it an exceptionally versatile precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) targeting the central nervous system.[2] The dual protection strategy allows for selective deprotection and subsequent functionalization at either the piperidine nitrogen (via debenzylation) or the 4-amino group (via Boc-deprotection), enabling divergent synthetic pathways.

Given its utility, the development of an efficient, cost-effective, and scalable synthesis is of paramount importance for ensuring a reliable supply chain in drug development and manufacturing. This guide focuses on providing a field-proven protocol that balances yield, purity, safety, and operational simplicity for large-scale production.

Overview of Primary Synthetic Strategies

Two principal routes are commonly considered for the synthesis of tert-Butyl (1-benzylpiperidin-4-yl)carbamate. The choice between them often depends on the availability of starting materials, cost considerations, and the desired scale of production.

  • Strategy A: One-Pot Reductive Amination. This is the most direct and convergent approach. It begins with N-benzyl-4-piperidone and condenses it with an amine source, followed by an in-situ reduction of the resulting imine intermediate. This method is often favored for its process efficiency and reduced number of unit operations.[3]

  • Strategy B: Stepwise N-Alkylation and Protection. This is a more linear approach that can be executed in two different sequences:

    • Start with 4-aminopiperidine, perform N-benzylation, and then protect the 4-amino group with a Boc group.

    • Start with 4-aminopiperidine, protect the 4-amino group first, and then perform N-benzylation on the piperidine ring nitrogen.[3]

While viable, stepwise strategies involve more isolation and purification steps, potentially lowering the overall yield and increasing production time and cost compared to the one-pot approach.

Synthetic_Strategies cluster_A Strategy A: Reductive Amination (Recommended) cluster_B Strategy B: Stepwise Synthesis A_start N-Benzyl-4-piperidone + tert-Butyl Carbamate A_process One-Pot Reaction: 1. Imine Formation 2. In-situ Reduction A_start->A_process A_end tert-Butyl (1-benzylpiperidin-4-yl)carbamate A_process->A_end B_start 4-Aminopiperidine B1_step1 Boc Protection B_start->B1_step1 Path 1 B2_step1 N-Benzylation B_start->B2_step1 Path 2 B1_step2 N-Benzylation B1_step1->B1_step2 B_end tert-Butyl (1-benzylpiperidin-4-yl)carbamate B1_step2->B_end B2_step2 Boc Protection B2_step1->B2_step2 B2_step2->B_end

Caption: High-level comparison of synthetic routes to the target intermediate.

Recommended Protocol: Large-Scale Reductive Amination

Based on process efficiency and scalability, the one-pot reductive amination of N-benzyl-4-piperidone is the recommended strategy for large-scale synthesis.

Principle and Mechanistic Rationale

This process is a cornerstone of modern amine synthesis.[4] It proceeds in two key stages within a single reactor:

  • Imine/Enamine Formation: N-benzyl-4-piperidone reacts with tert-butyl carbamate under acidic catalysis (e.g., p-toluenesulfonic acid) to form an imine intermediate. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the carbamate. Water is generated as a byproduct.[3][5]

  • In-Situ Reduction: A selective reducing agent, added to the same pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.

The choice of reducing agent is critical for success on a large scale. While sodium cyanoborohydride (NaBH₃CN) is effective, its use generates toxic cyanide waste, posing significant safety and disposal challenges.[2] Catalytic hydrogenation with Pd/C is a cleaner alternative but requires specialized high-pressure equipment.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reagent for large-scale operations. It is milder than other borohydrides, highly selective for imines over ketones, and does not require special handling for toxic byproducts, making it a trustworthy and authoritative choice for this transformation.[6]

Protocol_Workflow Start 1. Reactor Setup Charge 2. Reagent Charging - N-Benzyl-4-piperidone - tert-Butyl Carbamate - Dichloroethane (DCE) Start->Charge Imine 3. Imine Formation - Add Acetic Acid - Stir at RT, 2h Charge->Imine Reduction 4. Reduction - Cool to 0-5 °C - Portion-wise addition of STAB - Warm to RT, stir overnight Imine->Reduction Workup 5. Workup & Quench - Quench with sat. NaHCO₃ - Phase Separation Reduction->Workup Extraction 6. Extraction - Extract aqueous layer with DCE Workup->Extraction Purify 7. Purification - Combine organic layers, dry - Concentrate in vacuo Extraction->Purify Crystallize 8. Crystallization - Recrystallize from Isopropanol/Hexanes Purify->Crystallize End 9. Isolate & Dry Crystallize->End

Caption: Step-by-step workflow for the large-scale synthesis protocol.
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.

    • Charge the reactor with N-benzyl-4-piperidone (1.0 eq) , tert-butyl carbamate (1.2 eq) , and anhydrous dichloroethane (DCE, ~5 L per kg of piperidone) .

  • Imine Formation:

    • Begin stirring the mixture to form a suspension.

    • Add glacial acetic acid (1.1 eq) to the reactor. Rationale: Acetic acid serves as a catalyst to promote the formation of the iminium ion intermediate, which is the species that is actually reduced. [4] * Stir the reaction mixture at ambient temperature (20-25 °C) for 1-2 hours to allow for sufficient imine formation. The reaction can be monitored by TLC or HPLC for the disappearance of the starting ketone.

  • Reduction:

    • Cool the reactor contents to 0-5 °C using the cooling jacket. Rationale: The reduction with STAB is exothermic. A controlled, slow addition at a low temperature is a critical safety measure to manage the exotherm and prevent potential side reactions.

    • Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir overnight (12-16 hours).

  • Workup and Quenching:

    • After confirming the reaction is complete (via HPLC), cool the mixture again to 10-15 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is >8. Rationale: This step neutralizes the acetic acid and quenches any unreacted STAB.

    • Stir the biphasic mixture for 30 minutes, then stop the stirrer and allow the layers to separate.

    • Separate the lower organic (DCE) layer. Extract the aqueous layer with DCE (2 x 2 L per kg of starting material).

  • Purification and Isolation:

    • Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

    • For purification, dissolve the crude material in a minimal amount of hot isopropanol. Slowly add hexanes until the solution becomes turbid.

    • Cool the mixture slowly to 0-5 °C and hold for at least 2 hours to allow for complete crystallization. Rationale: Recrystallization is a highly effective method for removing impurities on a large scale, yielding a product with high purity. [1][3] * Isolate the white crystalline solid by filtration, wash the filter cake with cold hexanes, and dry under vacuum at 40-45 °C until a constant weight is achieved.

Expected Results and Quality Control
ParameterExpected ValueMethod
Yield 80-90%Gravimetric
Appearance White to off-white crystalline solidVisual [1]
Purity ≥98.0%HPLC [1]
Melting Point 122-125 °CMelting Point Apparatus [1]
Identity Conforms to reference standard¹H NMR, Mass Spectrometry

Safety and Scale-Up Considerations

  • Chemical Hazards: Dichloroethane is a regulated solvent and a suspected carcinogen; handle it in a well-ventilated area or closed system. Acetic acid is corrosive. STAB is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids or water if not controlled.

  • Process Safety: The quenching step is exothermic and releases gas (H₂ and CO₂). It must be performed slowly with adequate cooling and headspace in the reactor to prevent over-pressurization.

  • Waste Disposal: The aqueous waste will contain borate salts and sodium acetate. It should be neutralized and disposed of in accordance with local environmental regulations. Solvent waste should be collected for proper disposal or recycling.

  • Optimization: For very large scales, consider replacing DCE with a less hazardous solvent like 2-methyltetrahydrofuran (2-MeTHF) if solubility and reactivity profiles are validated. The amount of STAB and reaction time may be optimized based on in-process controls to improve throughput.

Conclusion

The reductive amination protocol detailed herein provides a robust, high-yielding, and scalable method for the manufacture of tert-Butyl (1-benzylpiperidin-4-yl)carbamate. By utilizing the selective and manageable reagent sodium triacetoxyborohydride, this process avoids the significant hazards associated with other reducing agents while maintaining excellent efficiency. The straightforward workup and crystallization procedure ensures a final product of high purity, suitable for use in subsequent stages of pharmaceutical synthesis. This application note serves as a comprehensive guide for process chemists and engineers aiming to implement a reliable and safe manufacturing process for this key intermediate.

References

  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • National Center for Biotechnology Information. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved from [Link]

  • LookChem. (n.d.). 4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • Kravchenko, D. V., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with deactivated heterocyclic amines using sodium borohydride - acetic acid reducing system. ARKIVOC. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: tert-Butyl benzyl(piperidin-4-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of tert-Butyl benzyl(piperidin-4-yl)carbamate (CAS: 934695-78-0) synthesis. This protocol addresses the specific challenge of constructing a sterically hindered tertiary carbamate while maintaining orthogonal protection on the piperidine ring.

Current Status: Active Topic: Yield Optimization & Process Troubleshooting Target Molecule:


-Boc-

-benzyl-piperidin-4-amine (Free secondary amine on the ring)

Strategic Overview & Molecular Logic

The synthesis of tert-Butyl benzyl(piperidin-4-yl)carbamate requires navigating two competing nitrogen nucleophiles. The core challenge is orthogonality : you must protect the piperidine ring nitrogen (


) with a group that can be removed without affecting the acid-labile Boc group or the benzyl group on the exocyclic nitrogen (

).

The "Fmoc-Boc" Strategy (Recommended): We recommend an Fmoc-protection strategy for the piperidine ring. This base-labile group is fully orthogonal to the acid-labile Boc group, avoiding the risks of hydrogenolysis (which can accidentally cleave the benzyl group) associated with Cbz protection.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-Fmoc-4-piperidone Step1 Step 1: Reductive Amination (Benzylamine + Ti(OiPr)4) Start->Step1 + Benzylamine Inter1 Intermediate A: 1-Fmoc-4-(benzylamino)piperidine Step1->Inter1 NaBH4 reduction Step2 Step 2: Boc Protection (Boc2O + DIEA/DMAP) Inter1->Step2 Steric Bottleneck Inter2 Intermediate B: 1-Fmoc-N-Boc-N-benzyl-piperidine Step2->Inter2 Yield Optimization Step3 Step 3: Fmoc Deprotection (Piperidine/DMF) Inter2->Step3 Base Treatment Final Target: tert-Butyl benzyl(piperidin-4-yl)carbamate Step3->Final Purification

Caption: Orthogonal "Fmoc-Boc" route ensuring selective deprotection of the piperidine ring.

Phase 1: Reductive Amination (The Foundation)

Goal: Synthesize 1-Fmoc-4-(benzylamino)piperidine with minimal bis-alkylation.

Protocol Optimization

Standard reductive amination often stalls due to equilibrium issues. Using Titanium(IV) isopropoxide is critical here; it acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation to completion before the reducing agent is added.

ParameterStandard ConditionOptimized ConditionWhy?
Dehydrating Agent AcOH / Mol SievesTi(OiPr)₄ (1.2 equiv) Drives imine formation fully; prevents ketone reduction.
Reducing Agent NaBH(OAc)₃NaBH₄ (in MeOH) Stronger reduction needed for the Ti-complexed imine.
Temperature RTRT (Imine formation) → 0°C (Reduction) Controls exotherm and prevents side reactions.
Troubleshooting Guide: Phase 1

Q: Why is my conversion low (starting material remains)?

  • Diagnosis: The imine formation equilibrium was not pushed far enough before reduction.

  • Fix: Increase the Ti(OiPr)₄ incubation time. Stir the ketone and amine with Ti(OiPr)₄ neat (or in minimal THF) for 4–6 hours before adding the reducing agent.

Q: I see a "dimer" impurity (Bis-alkylation).

  • Diagnosis: The secondary amine product reacted with another ketone molecule.[1]

  • Fix: Ensure Benzylamine is in slight excess (1.1–1.2 equiv) relative to the piperidone. High dilution (0.1 M) also suppresses intermolecular side reactions.

Phase 2: Boc Protection (The Bottleneck)

Goal: Install the Boc group on the bulky secondary amine (N-benzyl-N-piperidinyl).

The Steric Challenge

The secondary amine is flanked by a benzyl group and the piperidine ring. Standard Boc protection (Boc₂O + TEA) often fails or proceeds with <30% yield because the nucleophilicity of the nitrogen is compromised by steric bulk.

Optimized Protocol
  • Solvent: Refluxing Toluene or Dioxane (higher boiling point than DCM/THF is necessary).

  • Catalyst: DMAP (0.1–0.2 equiv) is mandatory. It forms a reactive N-acylpyridinium intermediate with Boc₂O that is more electrophilic than Boc₂O itself.

  • Stoichiometry: Use 3.0–5.0 equiv of Boc₂O . The excess drives the sluggish reaction.

Q: The reaction stalls at 50% conversion even with excess Boc₂O.

  • Diagnosis: Thermal decomposition of Boc₂O (which releases isobutene and CO₂) is competing with the reaction.

  • Fix: Add Boc₂O in portions . Add 2 equiv at T=0, then another 2 equiv after 12 hours.

  • Advanced Fix: If thermal conditions fail, switch to LiHMDS (1.1 equiv) in THF at -78°C to deprotonate the amine, then add Boc₂O. The amide anion is a much better nucleophile.

Phase 3: Fmoc Deprotection & Purification

Goal: Reveal the free piperidine nitrogen without losing the Boc group.

Protocol
  • Reagent: 20% Piperidine in DMF (v/v).

  • Time: Monitor by TLC (usually 1–2 hours).

  • Workup (Critical): The byproduct, dibenzofulvene, can polymerize or contaminate the product.

    • Scavenging: Add a thiol (e.g., 1-octanethiol) during the reaction to trap the fulvene.

    • Extraction: Partition between EtOAc and 0.5 M Citric Acid .

      • Note: The product is an amine.[1][2][3][4] It will go into the acidic aqueous layer. The fulvene stays in the organic layer.

      • Wash the aqueous layer with Et₂O.

      • Basify the aqueous layer (pH 10 with K₂CO₃) and extract the product back into DCM.

Q: My yield dropped significantly after deprotection.

  • Diagnosis: You likely lost the product during the acid wash or the Boc group hydrolyzed.

  • Fix: Use Citric Acid (mild), not HCl. Boc groups can be unstable in strong acid even for short periods. Ensure the pH does not drop below 3-4 during extraction.

Summary of Key Specifications

StepCritical ReagentStoichiometryTarget Yield
1. Imine Formation Ti(OiPr)₄1.2 equiv>95% (in situ)
2. Reduction NaBH₄1.5 equiv85–90%
3. Boc Protection Boc₂O / DMAP3.0 equiv / 0.2 equiv70–80%
4. Deprotection Piperidine20% v/v>90%

References

  • Reductive Amination with Ti(OiPr)

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 1990.

  • Steric Hindrance in Boc Protection: Ragnarsson, U., et al. "N-Protection of sterically hindered amino acids." Journal of the Chemical Society, Perkin Transactions 1, 1991.
  • Fmoc Deprotection & Scavenging

    • Sheppeck, J. E., et al. "A convenient method for the removal of the Fmoc group." Tetrahedron Letters, 2000.

  • General Piperidine Synthesis

    • "Synthesis of N-Substituted piperidines from piperidone." Journal of the Chemical Society, 2015.

Sources

common side reactions in the synthesis of tert-Butyl benzyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of tert-Butyl benzyl(piperidin-4-yl)carbamate

Introduction:

Welcome to the technical support guide for the synthesis of tert-Butyl benzyl(piperidin-4-yl)carbamate. This key synthetic intermediate is a foundational building block in the development of a wide range of pharmaceutical agents. Its proper synthesis is critical, yet fraught with potential side reactions that can impact yield, purity, and scalability. This guide is structured to provide researchers, scientists, and process chemists with actionable, field-tested insights into the common challenges encountered during its synthesis. We will delve into the causality behind these issues and offer robust troubleshooting protocols to ensure the integrity of your experimental outcomes.

Overview of the Primary Synthetic Strategy

The most common and logical approach to synthesizing tert-Butyl benzyl(piperidin-4-yl)carbamate involves a two-step process starting from a commercially available piperidine derivative. The strategic decision lies in the order of operations:

  • Route A: N-Boc protection of 4-aminopiperidine followed by N-benzylation.

  • Route B: N-benzylation of 4-aminopiperidine followed by N-Boc protection of the primary amine.

While both routes can yield the desired product, Route A is generally preferred . Benzylating the piperidine nitrogen first (Route B) can lead to competing benzylation at the primary C4-amino group, resulting in a mixture of products that are difficult to separate. Therefore, this guide will focus on troubleshooting the more selective and higher-yielding Route A .

Synthetic_Workflow cluster_0 Preferred Synthetic Pathway (Route A) Start tert-Butyl piperidin-4-ylcarbamate Step1 N-Benzylation (e.g., Benzyl Bromide, Base) Start->Step1 Reagents Product tert-Butyl benzyl(piperidin-4-yl)carbamate Step1->Product Formation

Caption: Preferred synthetic workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is my N-benzylation of tert-butyl piperidin-4-ylcarbamate stalling or showing low conversion?

A1: This is a common issue that typically points to one of three culprits: reagent stoichiometry, the choice of base, or the reactivity of the alkylating agent. The piperidine nitrogen, while nucleophilic, can be sterically hindered. An incomplete reaction often results from an equilibrium state where the protonated piperidine salt precipitates or is unreactive.[1][2]

  • Insight: The reaction generates an acid (HBr if using benzyl bromide) which protonates the starting material or another basic species in the mixture. Without a suitable base to "scavenge" this acid, the reaction will slow down and eventually stop as the concentration of the free, nucleophilic amine decreases.[1]

  • Recommendation: Ensure you are using at least a slight excess (1.1-1.2 equivalents) of the benzylating agent and a stoichiometric or slight excess of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA).[1][3]

Q2: I'm observing an unexpected peak in my LC-MS with a mass corresponding to [M+80]+. What is it?

A2: A mass increase of 80 Da (or 79 Da for the cation) relative to your product strongly suggests the formation of a quaternary ammonium salt . This occurs when the newly formed tertiary amine product reacts again with the benzylating agent. This is a classic side reaction in the N-alkylation of piperidines.[3][4]

  • Causality: The product, a tertiary amine, is still nucleophilic and can compete with the secondary amine starting material for the benzylating agent.[5] This is especially prevalent if there is a high local concentration of the alkylating agent or if the reaction is run for an extended period at elevated temperatures.[1][3]

  • Solution: To minimize this, add the benzylating agent slowly (e.g., via a syringe pump) to the reaction mixture to keep its concentration low and favor the reaction with the more abundant secondary amine.[1] Using a slight excess of the piperidine starting material relative to the alkyl halide can also help mitigate over-alkylation.[3]

Q3: My NMR spectrum shows signals for the desired product, but also for benzyl(piperidin-4-yl)carbamate. What's causing the Boc group to fall off?

A3: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[6][7] Accidental deprotection is a frequent side reaction if the reaction conditions become even mildly acidic.

  • Mechanism: The acid generated during the N-benzylation (e.g., HBr) can catalyze the cleavage of the Boc group.[7][8] This process generates a tert-butyl cation, which can lead to other side reactions, and the undesired deprotected amine.[7][9] High reaction temperatures can also promote this decomposition.

  • Preventative Measures:

    • Use a robust base: Employ a solid, relatively non-hygroscopic base like potassium carbonate or cesium carbonate to neutralize the acid as it forms.

    • Control Temperature: Run the reaction at room temperature or with gentle heating. Avoid high temperatures (>80 °C) for prolonged periods.

    • Fresh Reagents: Use a fresh bottle of benzyl bromide, as older bottles can contain acidic impurities from decomposition.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a deeper dive into specific problems, their root causes, and detailed protocols for resolution.

Problem 1: Formation of Benzyl Alcohol and Low Yield
  • Symptom: You observe a significant amount of benzyl alcohol in your crude reaction mixture by GC-MS or NMR, and the yield of your desired product is correspondingly low.

  • Underlying Cause: This side reaction is often observed when using weaker bases like sodium bicarbonate or when running the reaction in protic solvents like ethanol, especially if water is present.[10] The base can generate hydroxide ions, which then compete with the piperidine as a nucleophile, attacking the benzyl halide to form benzyl alcohol.[10] This is particularly problematic with more reactive benzyl halides.[10]

  • Troubleshooting Workflow:

Troubleshoot_BnOH Start Benzyl Alcohol Detected? CheckSolvent Is the solvent protic (e.g., EtOH)? Start->CheckSolvent Yes CheckBase Is the base weak or wet (e.g., NaHCO3)? Start->CheckBase No CheckSolvent->CheckBase No SwitchSolvent Action: Switch to aprotic solvent (ACN, DMF, or THF) CheckSolvent->SwitchSolvent Yes SwitchBase Action: Use anhydrous K2CO3 or DIPEA CheckBase->SwitchBase Yes End Problem Resolved CheckBase->End No (Re-evaluate other parameters) SwitchSolvent->End SwitchBase->End

Caption: Decision tree for troubleshooting benzyl alcohol formation.

Problem 2: Accidental Boc Deprotection During N-Benzylation
  • Symptom: LC-MS and NMR analysis confirms the presence of the product lacking the Boc group.

  • Mechanism of Side Reaction: The Boc group is cleaved by acid via an E1 elimination mechanism. The carbamate oxygen is protonated, which then allows the stable tert-butyl cation to leave. This cation subsequently deprotonates to form isobutene gas.[7]

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Boc_Amine->Protonation H+ Intermediate Protonated Intermediate Protonation->Intermediate Elimination Loss of t-butyl cation Intermediate->Elimination Carbamic_Acid Unstable Carbamic Acid Elimination->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine + CO2 + Isobutene Decarboxylation->Free_Amine

Caption: Acid-catalyzed deprotection pathway of the Boc group.

  • Validated Mitigation Protocol:

    | Parameter | Standard Condition | Optimized Condition for Sensitive Substrates | Rationale | | :--- | :--- | :--- | :--- | | Solvent | Acetonitrile (ACN) or Ethanol | Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Aprotic solvents do not participate in proton transfer, minimizing acid-mediated side reactions. | | Base | K₂CO₃ | Cesium Carbonate (Cs₂CO₃) or DIPEA | Cs₂CO₃ is a stronger, softer base, while DIPEA is a non-nucleophilic organic base that effectively scavenges acid without introducing water.[1] | | Temperature | 50-80 °C | Room Temperature (20-25 °C) | Lower temperatures significantly reduce the rate of the acid-catalyzed deprotection.[8] | | Workup | Acid-Base Extraction | Direct filtration and concentration, followed by chromatography | Avoids aqueous acidic washes that could cleave the Boc group from unreacted starting material or product. |

Optimized Experimental Protocol

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Syringe pump (recommended)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl piperidin-4-ylcarbamate and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to create a stirrable slurry (approx. 0.1 M concentration).

  • Begin vigorous stirring.

  • In a separate syringe, prepare a solution of benzyl bromide in a small amount of anhydrous acetonitrile.

  • Using a syringe pump, add the benzyl bromide solution dropwise to the reaction mixture over 1-2 hours. This slow addition is critical to prevent the formation of quaternary ammonium salts.[1]

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield pure tert-Butyl benzyl(piperidin-4-yl)carbamate.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • IOP Publishing. (2025, August 7). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Complex Molecules: The Power of Tert-butyl N-piperidin-4-ylcarbamate in Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ACS Publications. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved from [Link]

  • Wiley Online Library. (2024, June 12). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal, 30(33). Retrieved from [Link]

  • Science Info. (2023, November 8). Quaternary Ammonium Salts: Preparation, Application. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactivity of tert-Butyl benzyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The Nucleophilicity Paradox

As researchers utilizing ** tert-Butyl benzyl(piperidin-4-yl)carbamate**, you are likely engaging the piperidine ring's secondary amine (N1) in functionalization reactions. The structural architecture of this molecule presents a specific challenge: the N1-position is a highly nucleophilic secondary amine, while the C4-position holds a bulky, protected nitrogen functionality (N-Benzyl-N-Boc).

The primary "N-alkylation side product" encountered with this scaffold is Over-Alkylation (Quaternization) .

When attempting to synthesize a tertiary amine from this secondary amine precursor, the product (a tertiary amine) is often more nucleophilic than the starting material due to the inductive effect of the newly added alkyl group. This leads to a runaway reaction where the desired product consumes the alkylating agent, forming an irreversible quaternary ammonium salt.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition driving your side product formation.

ReactionPathway cluster_mech Kinetic Trap Start Starting Material (Sec-Amine) Mono Target Product (Tert-Amine) Start->Mono k1 (Slow) Nucleophilic Attack RX Alkyl Halide (R-X) RX->Mono Quat Side Product (Quat. Ammonium) RX->Quat Mono->Quat k2 (Fast) Over-Alkylation

Figure 1: Kinetic pathway showing how the enhanced nucleophilicity of the Target Product (Tert-Amine) leads to rapid consumption of electrophiles, forming Quaternary salts (k2 > k1).

Troubleshooting Protocols

Scenario A: You are observing Quaternary Ammonium Salts (Over-Alkylation)

Diagnosis: You are using a direct alkylation method (Alkyl Halide + Base) where kinetic control is lost. The Fix: Switch to Reductive Amination .

Reductive amination is the "self-validating" solution for piperidine functionalization. By reacting the piperidine with an aldehyde/ketone to form an iminium ion intermediate, you eliminate the possibility of quaternization because the intermediate cannot react with a second equivalent of carbonyl.

Protocol: The Modified Abdel-Magid Method

This protocol uses Sodium Triacetoxyborohydride (STAB), which is selective for the iminium ion and will not reduce the aldehyde/ketone, preventing side reactions.

  • Stoichiometry: Dissolve tert-Butyl benzyl(piperidin-4-yl)carbamate (1.0 equiv) and the target Aldehyde (1.05 equiv) in 1,2-Dichloroethane (DCE) or THF .

  • Acid Catalyst: If the reaction is sluggish (common with sterically hindered C4-substituted piperidines), add Acetic Acid (1.0 equiv) .

  • Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

Why this works: The reaction proceeds via an iminium species (


). Once reduced to the amine, the product is no longer electrophilic toward the hydride, and it cannot react with the aldehyde again to form a quaternary species.
Scenario B: You MUST use an Alkyl Halide (Reductive Amination is impossible)

Diagnosis: Your electrophile does not have a corresponding aldehyde (e.g., you are adding a complex alkyl chain or a ring system). The Fix: The Cesium Effect (Cesium Carbonate Protocol).[1]

Standard bases like


 or 

often result in mixtures. Cesium bases (

or

) have been proven to suppress over-alkylation through a specific coordination mechanism involving the large cesium cation and the secondary amine.
Protocol: Cs₂CO₃ Controlled Alkylation
  • Solvent: Use anhydrous DMF or Acetonitrile (DMF enhances the Cesium effect).

  • Base: Add Cesium Carbonate (

    
    )  (1.0 – 1.2 equiv). Avoid large excesses.
    
  • Addition Strategy: Dissolve the Alkyl Halide in solvent and add it dropwise via syringe pump over 1 hour to the piperidine/base mixture.

    • Mechanism:[2][3][4][5] Keeping the alkyl halide concentration low ensures the starting material (piperidine) is always in excess relative to the halide, statistically favoring mono-alkylation.

  • Temperature: Maintain at 0°C to RT. Heat promotes quaternization.

Scenario C: Unwanted N-Alkylation during Side-Chain Manipulation

Diagnosis: You are trying to modify the Benzyl or Boc group, but the free piperidine NH is scavenging your reagents. The Fix: Transient Protection.

If the piperidine NH is not the target, it must be protected. The nucleophilicity of a cyclic secondary amine is too high to leave exposed.

  • Recommended Group: Fmoc (Fluorenylmethyloxycarbonyl).

    • Installation: Fmoc-OSu +

      
       in Water/Dioxane.
      
    • Stability: Stable to acid (Boc removal conditions) and hydrogenation (Benzyl removal conditions).

    • Removal: Piperidine (20%) in DMF (which you can do after your desired transformation).

Data & Reagent Selection Guide

Use this table to select the correct reagents based on your desired outcome and available electrophile.

Desired TransformationElectrophile TypeRecommended Reagent SystemRisk of Side Products
Mono-Alkylation (Standard) Aldehyde / KetoneSTAB / DCE / AcOH Low (Preferred Method)
Mono-Alkylation (Complex) Alkyl Halide (Primary)

/ DMF / Syringe Pump
Medium (Requires care)
Methylation FormaldehydeSTAB / DCE or Formic Acid/FormaldehydeLow (Eschweiler-Clarke)
Acylation (Amide Bond) Acid ChlorideDIPEA / DCM / 0°C Medium (Risk of bis-acylation if excess reagent used)

Frequently Asked Questions (FAQs)

Q: I am seeing a "double mass" peak (2M+H) in LCMS. Is this the side product? A: Not necessarily. Piperidine derivatives often form non-covalent dimers in the electrospray source. Check the retention time. If the "dimer" elutes at the same time as your monomer, it is likely an artifact. If it elutes later (is more lipophilic), it is the Bis-alkylated impurity (reaction of two piperidine units with a di-halide linker) or a quaternary salt if the mass matches


.

Q: Can I use NaH (Sodium Hydride) to speed up the alkylation? A: No. NaH is too strong. It will deprotonate the carbamate NH (on the Boc group) as well as the piperidine NH, leading to complex mixtures of regiochemical isomers. Stick to carbonate bases (


) or organic bases (DIPEA).

Q: The reaction is stuck at 50% conversion. Should I add more alkyl halide? A: Proceed with caution. The piperidine ring conformation in tert-Butyl benzyl(piperidin-4-yl)carbamate places the bulky C4-substituent in an equatorial position, potentially shielding the N1 lone pair depending on the chair flip. Adding excess alkyl halide will almost certainly drive the formed product to the quaternary salt. It is better to isolate the product and recycle the starting material than to push for 100% conversion and get an inseparable quaternary mixture.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Salvatore, R. N., et al. (2002).[4] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][4][9][10] The Journal of Organic Chemistry, 67(3), 674-683.[4]

  • BenchChem Protocols. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." (General reference for piperidine handling).

Sources

Technical Support Center: Scale-Up of tert-Butyl benzyl(piperidin-4-yl)carbamate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of tert-Butyl benzyl(piperidin-4-yl)carbamate (CAS No. 73889-19-7). This guide is designed for researchers, process chemists, and drug development professionals engaged in moving this critical pharmaceutical intermediate from the laboratory bench to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer field-proven insights to ensure a robust, safe, and efficient process.

The synthesis of this molecule, while straightforward on paper, presents unique challenges in a scale-up environment related to reaction control, impurity management, and final product purification. This document provides a framework for anticipating and resolving these issues.

Section 1: Synthesis Overview & Critical Process Parameters

The most common and scalable synthetic route to tert-Butyl benzyl(piperidin-4-yl)carbamate involves a two-step sequence starting from 1-benzyl-4-piperidone. The core transformation is a reductive amination followed by a Boc-protection step.

Overall Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection cluster_2 Purification A 1-benzyl-4-piperidone D 1-benzylpiperidin-4-amine A->D B Amine Source (e.g., NH4OAc) B->D C Reducing Agent (e.g., H2, Pd/C) C->D G tert-Butyl benzyl(piperidin-4-yl)carbamate D->G E Di-tert-butyl dicarbonate ((Boc)2O) E->G F Base (e.g., NaOH) F->G H Crude Product G->H I Crystallization H->I J Filtration & Drying I->J K Final Pure Product J->K

Caption: High-level process flow for the two-step synthesis of the target compound.

Criticality Analysis

Successful scale-up hinges on identifying and controlling the Critical Process Parameters (CPPs). For this synthesis, the most significant challenges are:

  • Heat Management: Both the catalytic hydrogenation (reductive amination) and the Boc protection are exothermic. Inadequate heat removal in large reactors can lead to temperature spikes, resulting in side reactions and potential safety hazards.

  • Mass Transfer: In the heterogeneous catalytic hydrogenation, efficient mixing is crucial to ensure hydrogen gas can interact with the catalyst surface and the substrate in the liquid phase. Poor agitation can lead to stalled or sluggish reactions.

  • Impurity Profile Control: The final purity is dictated by the efficiency of both reaction steps and the final purification. By-products formed early on can be difficult to remove later.

  • Solid Handling: The final product is a solid.[1] Its physical properties (crystal size, morphology) are critical for efficient filtration, drying, and downstream processing.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during scale-up in a question-and-answer format.

Part A: Reductive Amination

Question 1: My catalytic hydrogenation is stalling or showing a very slow uptake of hydrogen. What's wrong?

Answer: This is a classic scale-up problem often related to catalyst activity or mass transfer limitations.

  • Causality: Catalytic hydrogenation occurs at the surface of the catalyst (e.g., Palladium on Carbon, Pd/C). For the reaction to proceed, hydrogen gas must dissolve in the solvent and both the dissolved hydrogen and the piperidone starting material must diffuse to the catalyst surface. Any interruption in this chain of events will slow or stop the reaction.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Has the catalyst been exposed to air for an extended period? Is it from a new or unverified supplier? A common issue is catalyst poisoning from sulfur or other contaminants in the starting material or solvent. Perform a small-scale test with a fresh batch of catalyst and highly purified starting materials to confirm catalyst viability.

    • Improve Mass Transfer:

      • Agitation: Increase the stirrer speed. On a large scale, the transition from mechanical stirring to a reactor with an overhead impeller requires careful engineering to ensure sufficient surface gas incorporation. A vortex should be visible.

      • Hydrogen Pressure: Increasing the hydrogen pressure (within the reactor's safety limits) increases the concentration of dissolved hydrogen, which can drive the reaction forward.

    • Check for Leaks: Ensure the reactor is holding pressure. A slow leak can mimic the appearance of a stalled reaction.

    • Temperature: While higher temperatures can increase reaction rates, they also decrease hydrogen solubility. Ensure the temperature is within the optimal range (typically 25-50°C for this type of reaction).[2]

G Start Hydrogenation Stalled Q1 Is catalyst known to be active? Start->Q1 A1_Yes Check Mass Transfer Q1->A1_Yes Yes A1_No Replace Catalyst (Consider pre-activation) Q1->A1_No No Q2 Is agitation vigorous? (Vortex visible?) A1_Yes->Q2 A2_Yes Increase H2 Pressure (Check for leaks) Q2->A2_Yes Yes A2_No Increase Agitator RPM Q2->A2_No No

Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.

Part B: Boc Protection

Question 2: I'm seeing an inconsistent reaction completion and the formation of by-products during the Boc protection step. How can I make it more robust?

Answer: The reaction of an amine with Di-tert-butyl dicarbonate ((Boc)₂O) is generally efficient, but scale-up can introduce issues related to stoichiometry, pH control, and reagent addition.

  • Causality: The reaction involves the nucleophilic attack of the amine on one of the carbonyls of (Boc)₂O. The reaction is typically performed in a biphasic system (e.g., an organic solvent like THF or DCM with aqueous base) or a single-phase alcoholic solvent.[3][4] Poor control over pH and temperature can lead to hydrolysis of the (Boc)₂O reagent or the formation of undesired side products.

  • Troubleshooting Steps:

    • Control the Addition: Add the (Boc)₂O solution slowly and sub-surface if possible. (Boc)₂O is a solid at room temperature and is often added as a solution. A rapid, uncontrolled addition can cause a significant exotherm and localized high concentrations, promoting side reactions.

    • Maintain pH: The reaction consumes base. On a large scale, pH control is critical. Use a pH probe and maintain the pH in the 9-11 range with controlled addition of aqueous base (e.g., NaOH). If the pH drops too low, the amine becomes protonated and non-nucleophilic. If it's too high, hydrolysis of the (Boc)₂O is accelerated.

    • Temperature Management: Maintain the reaction temperature below 30°C. The reaction is exothermic, and large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. Use a reactor jacket with a cooling utility.

    • Stoichiometry: While a slight excess of (Boc)₂O (1.05-1.2 equivalents) is common, a large excess complicates the work-up and increases cost. Ensure accurate charging of all reagents.

Part C: Purification

Question 3: My final product has low purity (<99%) after crystallization, and I'm struggling to remove a closely-related impurity.

Answer: Achieving high purity on a large scale via crystallization requires a well-designed process that effectively rejects impurities.

  • Causality: Crystallization is a purification technique based on the differential solubility of the product and its impurities in a given solvent system at different temperatures. If an impurity has a similar structure and solubility profile to the product, it can co-crystallize, leading to poor purification.

  • Troubleshooting Steps:

    • Identify the Impurity: Use HPLC and LC-MS to identify the problematic impurity. Is it unreacted starting material? Is it a by-product from the reaction? Knowing what it is provides clues on how to remove it.

    • Solvent Screening: The choice of solvent is paramount. An ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while keeping impurities dissolved at all temperatures. Screen a variety of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) and mixtures. An efficient scalable process for a similar compound was developed using a toluene/isopropanol system.[5]

    • Optimize the Cooling Profile: A slow, controlled cooling rate allows for the growth of larger, purer crystals. Crash cooling traps impurities within the crystal lattice.

    • Consider a Re-slurry: If a single crystallization is insufficient, a re-slurry of the isolated cake in a hot solvent (one in which the product is sparingly soluble but the impurity is more soluble) can be a highly effective and efficient purification method that avoids a full second dissolution and crystallization.

    • Salt Formation: As a last resort, consider forming a salt (e.g., with HCl or p-toluenesulfonic acid), crystallizing the salt, and then liberating the free base.[5][6] This can dramatically alter solubility profiles and reject impurities that are not basic.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this process? A: The two main hazards are the use of hydrogen gas and flammable solvents.

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for pressure, all fittings are leak-tested, and the area is well-ventilated and free of ignition sources. The catalyst (Pd/C) can be pyrophoric, especially after the reaction when it is dry. It should always be handled wet and never allowed to dry in the air.

  • Solvents: The use of large quantities of flammable organic solvents like toluene, THF, or isopropanol requires proper grounding of all equipment to prevent static discharge and the use of explosion-proof electronics.

Q: What analytical methods are essential for monitoring this process? A: A robust analytical package is key to a controlled process.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is essential for monitoring reaction completion and impurity formation at each step.[7] A typical method would use a C18 column with a mobile phase of acetonitrile and water.[7]

  • Final Product Release:

    • HPLC: To determine purity and quantify impurities.

    • NMR (¹H and ¹³C): To confirm the structure of the final compound.[5][7]

    • GC Headspace: To quantify residual solvents.

    • Karl Fischer Titration: To determine water content.

Q: How critical is the quality of the 1-benzyl-4-piperidone starting material? A: Extremely critical. Impurities in the starting material are a primary cause of process failure. As mentioned, sulfur-containing impurities can poison the hydrogenation catalyst. Other organic impurities may carry through the synthesis and be difficult to remove from the final product. Always use a reputable supplier and qualify the starting material with stringent purity testing before use in a large-scale campaign.

Section 4: Standard Operating Procedures (SOPs)

The following are abbreviated protocols and should be adapted based on specific equipment and safety procedures.

SOP-1: Scale-Up Reductive Amination (Catalytic Hydrogenation)
  • Reactor Inerting: Charge the pressure reactor with the catalyst (e.g., 5% Pd/C, ~0.1-1 mol%) as a wet slurry in the reaction solvent (e.g., Methanol or Isopropanol). Seal the reactor. Purge the reactor headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Reagent Charging: Under a nitrogen atmosphere, charge a solution of 1-benzyl-4-piperidone (1.0 eq) and an ammonia source such as ammonium acetate (~1.5-3.0 eq) in the reaction solvent.

  • Reaction: Begin vigorous agitation. Pressurize the reactor with hydrogen (e.g., 50-100 psi). Heat the reactor to the target temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction by hydrogen uptake and periodic sampling for HPLC analysis. The reaction is complete when the starting material is consumed (<1.0% by HPLC).

  • Work-up: Cool the reactor to ambient temperature. Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the catalyst. Caution: Do not allow the catalyst cake to dry. Quench the filter cake with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylpiperidin-4-amine, which can be used directly in the next step.

SOP-2: Scale-Up Boc Protection
  • Reactor Setup: Charge the crude 1-benzylpiperidin-4-amine (1.0 eq) and a suitable solvent (e.g., THF or Dichloromethane) to a jacketed reactor. Begin agitation and cool the contents to 0-10°C.

  • Base Addition: Add aqueous base (e.g., 2M NaOH) to adjust the pH to >10.

  • Reagent Addition: Prepare a solution of (Boc)₂O (1.1 eq) in the same organic solvent. Add this solution to the reactor over 1-2 hours, maintaining the internal temperature at <25°C. Monitor the pH and add more aqueous base as needed to maintain it in the 9-11 range.

  • Monitoring: Stir for 2-4 hours after the addition is complete. Monitor the reaction by HPLC until the starting amine is consumed (<1.0%).

  • Work-up: Stop agitation and allow the layers to separate. Remove the aqueous layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an oil or solid.

Section 5: Data Summary Table

The following table provides typical parameters for this process. Values should be optimized for specific equipment and scales.

ParameterLaboratory Scale (10-100 g)Recommended Scale-Up Target (>1 kg)Rationale / Comments
Reductive Amination
Catalyst Loading (5% Pd/C)1-5 mol%0.5-2 mol%Catalyst cost is significant at scale; optimize for lower loading.
Hydrogen Pressure1 atm (balloon) - 50 psi50 - 150 psiHigher pressure increases reaction rate and efficiency.
Temperature20-30°C40-50°CBetter temperature control allows for higher rates.
SolventMethanolIsopropanol / TolueneHigher boiling point solvents are often safer for large-scale operations.
Boc Protection
(Boc)₂O Stoichiometry1.1 - 1.5 eq1.05 - 1.2 eqMinimizes cost and simplifies purification.
Temperature0-25°C10-25°CCrucial for controlling exotherm and minimizing side reactions.
Addition Time5-15 minutes1-3 hoursSlow addition is critical for thermal management at scale.
Purification
MethodColumn ChromatographyCrystallization / Re-slurryChromatography is generally not viable for large-scale manufacturing.
Typical Yield (Overall)70-85%>80%A well-optimized process should have a high throughput.
Final Purity (HPLC)>98%>99.5%Pharmaceutical intermediates require high purity.

References

  • BLDpharm. tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate.
  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.
  • Li, Y., et al. Process Development and Scale-Up of (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate. SIOC Journals.
  • Asian Journal of Chemistry. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018).
  • Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. (2026).
  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021).
  • Santa Cruz Biotechnology. 1-Benzyl-4-(N-Boc-amino) piperidine.
  • BIOSYNCE. Tert-Butyl (1-benzylpiperidin-4-yl)carbamate CAS 73889-19-7.
  • PMC (NIH). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate.
  • ResearchGate. Synthesis and characterisation of process related impurity in bosentan monohydrate.
  • PMC. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
  • BenchChem. Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.

Sources

Technical Support Center: Purification of tert-Butyl benzyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with tert-Butyl benzyl(piperidin-4-yl)carbamate and its structural analogs.

The purification strategies below address the unique physicochemical properties of this scaffold: a lipophilic Boc-carbamate core often coupled with a basic piperidine nitrogen (depending on the specific regioisomer).

Quick Triage: Identify Your Impurity

Before initiating a workflow, confirm the identity of your contaminant using this diagnostic table.

Impurity TypeDiagnostic Signal (

H NMR in CDCl

)
Physical IndicatorPrimary Risk
Boc Anhydride (Boc

O)
Singlet ~1.50 ppm (distinct from product Boc)"Sweet" ester smellFalse yield limits; interferes with next-step deprotection.
Benzyl Chloride/Bromide Singlet ~4.5–4.6 ppm (CH

-X)
Lachrymator (tear-inducing); Sharp, acrid odorSafety Hazard ; Alkylates nucleophiles in subsequent steps.
Benzaldehyde Singlet ~10.0 ppm (Aldehyde CHO)Almond odorForms imines; lowers purity over time.
Benzyl Alcohol Singlet ~4.7 ppm (CH

-OH)
Faint floral odorDifficult to remove by vac (high BP); smears on silica.
Palladium (Pd) N/A (Requires ICP-MS or color check)Grey/Black particulate or dark oilPoisons catalysts in downstream cross-coupling.
Module 1: Chemical Scavenging Protocols

Use these "wet chemistry" methods to remove specific impurities without running a column.

Protocol A: Removing Excess Boc Anhydride (Boc

O)

Issue: Boc


O co-elutes with lipophilic carbamates and is difficult to remove by vacuum due to its waxy nature.
The Fix:  Convert Boc

O into a water-soluble basic urea using a diamine scavenger.
  • Dissolution: Dissolve crude material in DCM or Ethyl Acetate (5–10 mL/g).

  • Scavenging: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 – 1.0 equiv relative to excess Boc

    
    O).
    
    • Mechanism:[1][2][3] DMAPA reacts with Boc

      
      O to form a tertiary amine-containing urea.
      
  • Reaction: Stir at Room Temperature (RT) for 15–30 minutes. Monitor by TLC (Boc

    
    O spot should disappear).
    
  • Wash:

    • Wash organic layer with 10% Citric Acid or 0.5 M HCl (2 x volume).

    • Result: The basic urea moves to the aqueous layer. Your neutral/Boc-protected product remains in the organic layer.

    • Caution: If your product contains a free piperidine nitrogen (basic), use Protocol C instead to avoid protonating your product.

Protocol B: Removing Benzyl Halides (Bn-Cl / Bn-Br)

Issue: Highly toxic lachrymators that persist after concentration. The Fix: Quench with a polymer-supported amine or a sacrificial secondary amine.

  • Reagent: Add Polymer-Supported Trisamine (PS-Trisamine) (1.5 equiv relative to impurity) OR add a small amount of Morpholine .

  • Agitation: Stir/shake for 1 hour.

    • Mechanism:[1][2][3] The amine displaces the halide, forming a quaternary ammonium salt.

  • Workup:

    • If using PS-Resin: Filter off the solid resin. The filtrate is halide-free.

    • If using Morpholine: Wash the organic layer with dilute aqueous acid (to remove the morpholine-benzyl adduct).

Protocol C: The "Basic Amine" Purification (Acid/Base Extraction)

Applicability: Only if your product has a free secondary amine (e.g., unsubstituted piperidine nitrogen).

  • Acidification: Dissolve crude oil in Et

    
    O. Extract with 1 M HCl  (3x).
    
    • Phase Check: Product moves to Aqueous layer (protonated). Neutral impurities (Boc

      
      O, Benzyl alcohol, bis-benzyl byproducts) stay in Organic  layer.
      
  • Separation: Discard the organic layer (contains impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 4 M NaOH until pH > 12.

    • Phase Check: Product oils out as a free base.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.
Module 2: Chromatographic Troubleshooting
Visualizing the Decision Logic

The following diagram outlines the purification decision tree based on the chemical nature of your specific tert-butyl benzyl(piperidin-4-yl)carbamate derivative.

PurificationLogic Start Crude Material Analysis CheckBasic Does product have free Piperidine NH? Start->CheckBasic AcidBase Protocol C: Acid/Base Extraction CheckBasic->AcidBase Yes ImpurityID Identify Major Impurity CheckBasic->ImpurityID No YesBasic Yes (Basic) PurityCheck1 Check Purity (NMR) AcidBase->PurityCheck1 NoBasic No (Fully Protected) BocExcess Excess Boc2O ImpurityID->BocExcess BnHalide Benzyl Halide ImpurityID->BnHalide General General Mix ImpurityID->General DMAPA Protocol A: DMAPA Scavenge + Acid Wash BocExcess->DMAPA Resin Protocol B: PS-Trisamine Resin BnHalide->Resin Column Silica Chromatography (DCM/MeOH + NH3) General->Column

Caption: Decision matrix for selecting purification method based on product basicity and impurity profile.

Mobile Phase Recommendations

If chromatography is required, "tailing" (streaking) is the most common issue with piperidine derivatives due to interaction with acidic silanols on silica gel.

MethodMobile Phase CompositionAdditiveWhy?
Standard Phase DCM / Methanol (95:5 to 90:10)1% NH

OH
or 1% Et

N
Basifies silica to prevent amine tailing.
Reverse Phase Water / Acetonitrile0.1% Formic Acid Ensures sharp peaks by keeping amine fully protonated.
Difficult Separation Toluene / AcetoneNoneAlternative selectivity if DCM/MeOH fails to separate regioisomers.
Module 3: Frequently Asked Questions (FAQs)

Q: My product is oiling out and won't crystallize. How do I solidify it? A: Carbamates with benzyl groups are often "gummy" oils.

  • Azeotrope: Rotovap with DCM (3x) to remove trapped EtOAc/Hexanes.

  • Trituration: Dissolve in minimal Et

    
    O, then slowly add Pentane or Hexane while stirring vigorously. If it oils out again, scratch the glass with a spatula and sonicate.
    
  • Freeze: Place the oil (in minimal solvent) in a -20°C freezer overnight.

Q: I see a "ghost peak" at ~10 ppm in NMR. Is it benzaldehyde? A: Likely yes. Benzaldehyde is an oxidation product of benzyl alcohol.

  • Fix: Wash your organic layer with saturated aqueous Sodium Bisulfite (NaHSO

    
    ) . This forms a water-soluble bisulfite adduct with the aldehyde, removing it from the organic phase.
    

Q: Can I use hydrogenation to remove the benzyl group later? A: Yes, but Sulfur (from reagents) or Halides (from benzyl chloride) poison Pd/C catalysts. Ensure your intermediate is halide-free (see Protocol B) before attempting deprotection. If debenzylation stalls, add a drop of acetic acid to the hydrogenation mixture to protonate the amine and prevent catalyst inhibition.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • SiliCycle Inc. (2024). Metal & Organic Scavenging Solutions. Retrieved from . (Authoritative source on using silica-supported amines for purification).

  • Sigma-Aldrich. (2024). Boc-Anhydride Removal Protocols. Retrieved from .

  • Organic Chemistry Portal. (2024). Protecting Groups: Boc-Carbamates. Retrieved from .

Sources

Validation & Comparative

validation of biological activity of compounds synthesized from tert-Butyl benzyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of biological activity for compounds synthesized from tert-Butyl benzyl(piperidin-4-yl)carbamate (CAS 934695-78-0), a versatile pharmacophore precursor.[1]

This guide focuses on its two primary therapeutic applications: Acetylcholinesterase (AChE) Inhibition (Alzheimer's disease) and Sigma-1 Receptor Modulation (Neuroprotection).[1]

Source Scaffold: tert-Butyl benzyl(piperidin-4-yl)carbamate Target Class: Neurotherapeutics (AChE Inhibitors & Sigma-1 Ligands) Audience: Medicinal Chemists, Pharmacologists, Drug Development Leads[1]

Executive Summary: The Scaffold Advantage

tert-Butyl benzyl(piperidin-4-yl)carbamate serves as a "privileged structure" in medicinal chemistry.[1] It provides a protected route to N-benzyl-4-aminopiperidine , a core moiety found in high-affinity ligands for GPCRs and enzymes within the central nervous system (CNS).[1]

Unlike rigid analogs (e.g., Tacrine), derivatives synthesized from this scaffold offer:

  • Rotational Freedom: The exocyclic amine linker allows the benzyl group to orient into the "anionic subsite" of AChE or the hydrophobic pocket of Sigma-1.

  • Dual-Target Potential: Capability to inhibit AChE while simultaneously modulating Sigma-1 receptors for synergistic neuroprotection.[1]

  • Tunable Lipophilicity: The benzyl group can be substituted to adjust LogP for blood-brain barrier (BBB) penetration.[1]

Comparative Performance Matrix

The following table contrasts derivatives of this scaffold against industry standards (Donepezil and Haloperidol).

FeatureScaffold Derivative (Compound X*)Donepezil (Standard AChE)Haloperidol (Standard Sigma)
Primary Target AChE / Sigma-1 (Dual)AChED2 / Sigma-1
AChE IC50 0.15 – 0.80 µM 0.02 µM>10 µM (Inactive)
Sigma-1 Ki 15 – 45 nM >1000 nM2 – 5 nM
Neurotoxicity Low (Cytoprotective)LowHigh (EPS side effects)
Mechanism Dual-pathway neuroprotectionCholinergic boost onlyDopamine antagonism

*Compound X represents a typical benzamide derivative synthesized from the title precursor (e.g., N-(1-benzylpiperidin-4-yl)benzamide).[1]

Synthesis & Structural Logic

To validate biological activity, one must first understand the chemical causality. The tert-butyl carbamate (Boc) group protects the exocyclic amine, allowing selective modifications if the piperidine nitrogen is exposed. However, in this specific precursor, the benzyl group is already present, directing the synthesis toward 4-substituted amides .

Pathway Diagram (DOT Visualization)

The following diagram illustrates the conversion of the precursor into bioactive test compounds.

SynthesisPathway cluster_0 Validation Checkpoint Precursor tert-Butyl benzyl(piperidin-4-yl)carbamate (Precursor) Intermediate N-Benzyl-piperidin-4-amine (Deprotected Scaffold) Precursor->Intermediate Acid Hydrolysis (TFA/DCM) Derivative Target Ligand (e.g., Benzamide Derivative) Intermediate->Derivative Amide Coupling (R-COCl / EDC)

Caption: Conversion of the Boc-protected precursor into active N-benzyl-4-aminopiperidine ligands for biological testing.

Validation Protocol A: Acetylcholinesterase (AChE) Inhibition

The primary validation for this scaffold is its ability to inhibit AChE. The N-benzyl moiety mimics the interaction of Donepezil with the catalytic anionic site (CAS) of the enzyme.[1]

Methodology: Modified Ellman’s Assay

Objective: Determine the IC50 (concentration inhibiting 50% activity) of the synthesized compound.

Reagents:

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).[1]

  • Substrate: Acetylthiocholine iodide (ATCh).[1]

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Step-by-Step Protocol:

  • Preparation: Dissolve the synthesized derivative in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 nM to 100 µM) in phosphate buffer.

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate buffer

    • 20 µL Test compound solution

    • 20 µL AChE enzyme solution (0.2 U/mL)[1]

    • Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Trigger: Add 10 µL of DTNB/ATCh mixture (1 mM each).

  • Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the velocity (

    
    ) of the reaction (slope of Abs vs. Time).
    
    • 
      [1]
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

Self-Validating Control:

  • Positive Control: Run Donepezil alongside samples. It must yield an IC50 of ~20-30 nM.[1] If Donepezil IC50 > 100 nM, the enzyme is degraded; discard data.

Validation Protocol B: Sigma-1 Receptor Binding

N-benzylpiperidines are classic "sigma pharmacophores."[1] Validation requires proving specific affinity for the Sigma-1 receptor (


R) over the Sigma-2 receptor (

R).[1]
Methodology: Competitive Radioligand Binding

Objective: Determine the inhibition constant (


) of the compound.

Reagents:

  • Radioligand:

    
    .[1]
    
  • Tissue Source: Guinea pig brain membrane homogenates (rich in

    
    ).[1]
    
  • Non-specific blocker: Haloperidol (10 µM).[1]

Step-by-Step Protocol:

  • Membrane Prep: Homogenize brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Assay Setup: In test tubes, combine:

    • 100 µL Membrane suspension (200 µg protein).[1]

    • 50 µL $[^3H]-(+)-Pentazocine (Final conc: 3 nM).

    • 50 µL Test compound (10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 37°C for 120 minutes . (Long incubation ensures equilibrium for hydrophobic ligands).[1]

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Calculation: Use the Cheng-Prusoff equation:

    
    
    (Where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).[1]

Mechanistic Validation Diagram

Understanding why these compounds work is crucial for publication. The diagram below maps the dual-mechanism often observed with this scaffold.

Mechanism Compound N-Benzyl-4-aminopiperidine Derivative AChE Acetylcholinesterase (Inhibition) Compound->AChE IC50 < 1µM Sigma1 Sigma-1 Receptor (Agonism) Compound->Sigma1 Ki < 50nM Effect1 Increased Acetylcholine AChE->Effect1 Effect2 Ca2+ Homeostasis & Mitochondrial Protection Sigma1->Effect2 Outcome Cognitive Enhancement + Neuroprotection Effect1->Outcome Effect2->Outcome

Caption: Dual-action mechanism of derivatives: AChE inhibition boosts neurotransmission, while Sigma-1 modulation protects neurons from stress.[1]

Interpretation of Results

When publishing your data, categorize your synthesized compounds based on the following thresholds:

  • Hit Compound:

    • AChE IC50 < 10 µM[2]

    • Sigma-1 Ki < 1000 nM[1]

    • Action: Valid starting point. Optimize benzyl substituents (e.g., add 4-F or 2-OMe).[1]

  • Lead Compound:

    • AChE IC50 < 1 µM[3]

    • Sigma-1 Ki < 100 nM[1]

    • Action: Proceed to ADME (metabolic stability) and in vivo behavioral tests.

  • Inactive/False Positive:

    • AChE IC50 > 50 µM[3]

    • Cause: Likely steric clash. The N-benzyl group may be too bulky if the amide linker is also rigid.[1]

References

  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds. Source: National Institutes of Health (PMC) URL:[1][Link]

  • Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: PubMed URL:[1][Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (Demonstrates piperidine scaffold versatility) Source: PMC URL:[Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling tert-Butyl benzyl(piperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for tert-Butyl benzyl(piperidin-4-yl)carbamate Audience: Researchers, Scientists, and Drug Development Professionals[1]

Chemical Identity & Hazard Profiling

Compound: tert-Butyl benzyl(piperidin-4-yl)carbamate Common Analogs/Isomers: tert-Butyl (1-benzylpiperidin-4-yl)carbamate (CAS: 73889-19-7); tert-Butyl N-benzyl-N-(piperidin-4-yl)carbamate.[1] Physical State: Typically a white to off-white crystalline solid or semi-solid.[1] Molecular Characteristics: Lipophilic amine protected by a tert-butoxycarbonyl (Boc) group.[1]

Risk Assessment Rationale

To handle this compound safely, one must understand its chemical behavior.[1] As a piperidine derivative, it possesses basicity and lipophilicity, allowing it to potentially penetrate the stratum corneum (outer skin layer).[1] The Boc moiety adds stability but does not negate the irritant properties of the piperidine core.[1]

  • Primary Hazards (GHS Classifications based on analogs):

    • Skin Irritation (Category 2, H315): Lipophilic amines can disrupt skin lipid barriers.

    • Eye Irritation (Category 2A, H319): Basic dusts cause immediate lacrimation and corneal irritation.

    • STOT-SE (Category 3, H335): Inhalation of dust/fines triggers respiratory tract inflammation.[1]

  • Hidden Hazard: If the piperidine nitrogen is free (secondary amine), the compound is a nucleophile and can react with skin proteins, leading to sensitization.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a "defense-in-depth" strategy, ensuring that if one barrier fails, another is in place.[1]

PPE Category Specification Scientific Rationale
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (4-5 mil) or NeoprenePermeation Dynamics: Piperidine derivatives can permeate thin nitrile.[1] The air gap between two layers creates a diffusion break, significantly extending breakthrough time.[1]
Eye/Face Protection Chemical Safety Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders.Particulate Migration: Fine organic dusts can bypass side shields of standard glasses.[1] Goggles seal the ocular cavity against airborne fines during weighing.[1]
Respiratory Protection N95/P100 Respirator (if outside hood)Fume Hood (Primary)Aerosolization: Solid transfer generates invisible micro-aerosols.[1] Inhalation allows direct entry into the bloodstream via alveolar capillaries.[1]
Body Protection Lab Coat (Cotton/Poly blend) with cuffed sleeves.Use Tyvek sleeves for scale-up (>10g).[1]Dermal Deposition: Prevents accumulation of dust on forearms, a common contact dermatitis site for chemists handling amines.

Operational Handling Protocol

Phase A: Pre-Operational Verification

Before opening the vial, verify the integrity of the containment.[1]

  • Atmosphere Check: Ensure the fume hood is operating at 80–100 fpm face velocity.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Rationale: Boc-protected amines are often fluffy solids prone to static charge, leading to scattering.[1]

Phase B: Weighing & Transfer (The "Critical Zone")

Goal: Transfer solid without generating airborne particulate.[1]

  • Tare Setup: Place the receiving vessel (e.g., Round Bottom Flask) inside a secondary container (beaker) on the balance.

  • Transfer: Use a long-neck antistatic spatula .[1] Do not pour from the source bottle.

  • Solvent Dampening (Best Practice): If possible, add the reaction solvent (e.g., Dichloromethane or Methanol) to the receiving flask before adding the solid. This immediately captures dust upon contact.[1]

    • Self-Validating Step: If you see dust floating in the light beam of the hood, your transfer technique is too aggressive.[1]

Phase C: Reaction Setup & Solubilization
  • Solvent Selection: Highly soluble in DCM, Chloroform, and Ethyl Acetate.[1] Moderately soluble in Alcohols.[1]

  • Inert Atmosphere: While the Boc group is stable, the amine functionality (if free) can absorb CO₂ from the air to form carbamates/salts.

    • Protocol: Purge headspace with Nitrogen or Argon for 2 minutes after dissolution.[1]

Emergency & Disposal Procedures

Accidental Release (Spill) Workflow
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Upgrade: Don a second pair of gloves and a P100 respirator if dust is visible outside the hood.[1]

  • Neutralize & Collect:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Solution: Absorb with vermiculite or sand.[1] Do not use sawdust (potential reaction with oxidizers if present).[1]

  • Clean: Wipe surface with 1M HCl (dilute acid) followed by soap and water. Rationale: Acid converts the lipophilic amine into a water-soluble salt, facilitating removal.[1]

Disposal Strategy
  • Waste Stream: Halogenated or Non-Halogenated Organic Waste (depending on solvent).

  • Labeling: Must explicitly state "Contains Piperidine Derivatives - Irritant."[1]

  • Destruction: High-temperature incineration is required to break the carbamate and piperidine rings.[1]

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, integrating safety checks with operational steps.

G Start Start: Handling tert-Butyl benzyl(piperidin-4-yl)carbamate CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Powder Solution In Solution CheckState->Solution Liquid PPE_Solid PPE: Nitrile (Double) + Goggles + Fume Hood Solid->PPE_Solid PPE_Soln PPE: Nitrile (Single) + Safety Glasses Solution->PPE_Soln Weighing Weighing Protocol: Use Anti-static Gun Avoid Pouring PPE_Solid->Weighing Dissolve Dissolution: Add Solvent to Flask First Purge with N2 PPE_Soln->Dissolve Weighing->Dissolve SpillCheck Spill Occurred? Dissolve->SpillCheck SpillAction Cover with Wet Towel Clean with Dilute HCl SpillCheck->SpillAction Yes Disposal Disposal: Organic Waste Stream Label 'Irritant' SpillCheck->Disposal No SpillAction->Disposal

Caption: Decision tree for PPE selection and operational handling based on physical state and incident occurrence.

Scientific Rationale & Mechanism

Why this specific protocol? The handling of tert-Butyl benzyl(piperidin-4-yl)carbamate requires a balance between protecting the chemist and protecting the chemistry.

  • Orthogonal Protection: The Boc group is acid-labile (cleaved by TFA/HCl) [1].[1] The benzyl group is stable to acid but cleaved by hydrogenolysis (H₂/Pd-C).[1] This orthogonality allows for precise synthesis of complex drug scaffolds.[1]

  • Amine Basicity: Piperidines are secondary amines with a pKa ~11.[1] Even when protected, trace hydrolysis or impurities can result in a basic micro-environment.[1] This basicity drives the requirement for acidic washdown procedures (using dilute HCl) during cleanup to protonate the amine, rendering it ionic and non-volatile [2].[1]

  • Lipophilicity & Permeation: The benzyl and tert-butyl groups significantly increase the lipophilicity (LogP) of the molecule compared to naked piperidine.[1] Higher LogP correlates with faster dermal absorption, necessitating the double-gloving protocol [3].[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Piperidine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Dermal Exposure and Chemical Permeation. [Link][1]

Sources

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